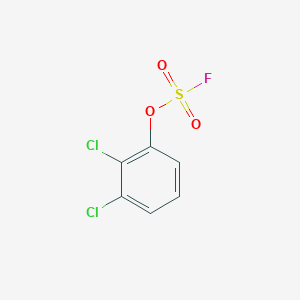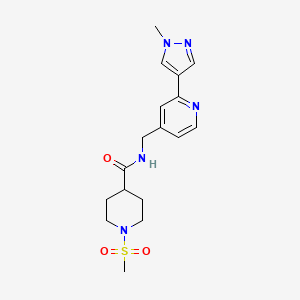
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound that falls within the class of pyrazoles. This structure is characterized by a pyrazole ring, a sulfonamide group, and various aromatic substitutions. This compound showcases complex chemical architecture, which potentially offers multiple applications across different scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves the following steps:
Formation of Pyrazole Core: : This usually involves the condensation of hydrazine with a diketone.
Nitrophenyl and Phenylsulfonyl Substitution: : The next step involves introducing nitrophenyl and phenylsulfonyl groups through a series of electrophilic aromatic substitution reactions.
Sulfonamide Formation:
These reactions generally require specific reagents, catalysts, and controlled conditions, often including solvents like DMF or DMSO, and the presence of bases like pyridine or triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for yield and efficiency. This involves larger batch reactions, continuous flow techniques, and strict adherence to purity and safety standards. The use of automated reactors and real-time monitoring systems ensures the consistency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation, potentially forming nitroso or hydroxylamine derivatives.
Reduction: : Reduction reactions can convert the nitro group to an amine group, significantly altering the compound's reactivity and biological activity.
Substitution: : Various substitution reactions can occur, particularly at the aromatic rings, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, nitric acid.
Reduction: : Hydrogenation catalysts like palladium on carbon, stannous chloride.
Substitution: : Halogenation reagents like N-bromosuccinimide, or nitration using a mix of nitric and sulfuric acids.
Major Products Formed
Oxidation and reduction reactions yield nitroso, hydroxylamine, or amine derivatives, while substitution reactions can yield a wide range of functionalized aromatics, depending on the reagents and conditions used.
科学的研究の応用
This compound has found applications across various fields:
Chemistry: : Utilized in designing novel compounds for synthetic organic chemistry.
Biology: : Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, possibly as an anti-inflammatory or anti-cancer agent.
Industry: : Employed in the development of new materials with specialized properties.
作用機序
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit or modulate the activity of particular enzymes or receptors, impacting various biological pathways. The sulfonamide group is known to mimic natural substrates of enzymes, allowing the compound to bind and inhibit their activity, while the aromatic rings provide the necessary structural rigidity and specificity.
類似化合物との比較
Compared to other pyrazole derivatives, N-(4-(5-(3-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its complex structure and functional versatility. Similar compounds include:
N-(4-(5-(4-nitrophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Lacks specific positional substitutions.
N-(4-(5-(3-aminophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Differentiated by the presence of an amine group.
N-(4-(5-(3-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide:
特性
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-33(29,30)24-18-12-10-16(11-13-18)21-15-22(17-6-5-7-19(14-17)26(27)28)25(23-21)34(31,32)20-8-3-2-4-9-20/h2-14,22,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVWTNYEXLTJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)

![2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)

![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)





![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2462545.png)

